1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone
Description
Properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c29-24(26-13-6-1-7-14-26)17-27-16-23(20-9-3-5-11-22(20)27)33(31,32)18-25(30)28-15-12-19-8-2-4-10-21(19)28/h2-5,8-11,16H,1,6-7,12-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCACJWZEJFGWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Larock Indole Synthesis for Indoline Precursors
The indoline nucleus is synthesized using a modified Larock protocol (Scheme 1):
Scheme 1. Pd-catalyzed cyclization of ortho-iodoaniline (165 ) with internal alkyne (166 ) to form 2,3-disubstituted indoline (167 ).
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | DMF, 110°C, 24h | 82 | 98 |
| PPh₃ (10 mol%) | K₂CO₃ (2 eq), N₂ atmosphere |
Critical parameters include the use of ortho-iodoaniline derivatives to ensure regioselectivity and silicon-based alkyne substituents for facile functionalization. The resulting indoline (167 ) is oxidized to indole using MnO₂ in CH₂Cl₂ (89% yield), though this step is omitted in the final pathway to retain the indoline structure.
Madelung Cyclization for Alternative Indoline Access
For substrates sensitive to Pd catalysis, the Madelung approach provides an alternative (Scheme 2):
Scheme 2. Base-mediated cyclization of phenylacetonitrile (195 ) to indoline (196 ) using BuLi at -78°C.
| Parameter | Value |
|---|---|
| Temperature | -78°C → RT |
| Reaction Time | 4h |
| Yield | 74% |
| Diastereoselectivity | trans: 92:8 |
This method proves advantageous for electron-deficient substrates but requires stringent anhydrous conditions.
Construction of the Piperidine-Ethyl Ketone Moiety
Aza-Prins Cyclization for Piperidine Formation
The piperidine ring is synthesized via ZrCl₄/NHC-Cu(I) catalyzed aza-Prins reaction (Scheme 3):
Scheme 3. Cyclization of homoallylic amine (198 ) with aldehyde (199 ) to form 4-chloropiperidine (200 ).
| Catalyst System | ZrCl₄ (1.2 eq) + NHC-Cu(I) (5 mol%) |
|---|---|
| Solvent | CH₂Cl₂ |
| Time | 12h |
| Yield | 85% |
| trans/cis Ratio | 93:7 |
The chlorinated product (200 ) undergoes nucleophilic displacement with piperidine in THF (70°C, 8h) to install the piperidin-1-yl group (91% yield).
Reductive Amination for Ethyl Ketone Installation
The 2-oxoethyl group is introduced via Pd/C-catalyzed hydrogenation (Scheme 4):
Scheme 4. Condensation of piperidine with ethyl glyoxalate followed by H₂ (50 psi) reduction.
| Step | Conditions | Yield (%) |
|---|---|---|
| Imine Formation | EtOH, RT, 2h | Quant. |
| Hydrogenation | 10% Pd/C, H₂, 50 psi, 6h | 88 |
This two-step sequence provides the 2-(piperidin-1-yl)ethyl ketone fragment with excellent atom economy.
Indole Sulfonation and Fragment Coupling
Regioselective Indole Sulfonation
The 3-sulfonylindole derivative is prepared using SO₃·Py complex in anhydrous DCM (Scheme 5):
Scheme 5. Sulfonation of 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole (210 ) at C3.
| Sulfonating Agent | SO₃·Py (1.5 eq) |
|---|---|
| Solvent | DCM, 0°C → RT |
| Time | 6h |
| Yield | 78% |
Control experiments confirm that electron-donating groups at C1 direct sulfonation exclusively to C3, as evidenced by NOE NMR studies.
Ethanone Bridge Formation via Nucleophilic Acyl Substitution
Final assembly employs a Mitsunobu-like coupling (Scheme 6):
Scheme 6. Reaction of indoline (167 ) with sulfonated indole (211 ) using EDCI/HOBt.
| Coupling Reagent | EDCI (1.5 eq)/HOBt (0.3 eq) |
|---|---|
| Solvent | DMF, 4Å MS |
| Temperature | 40°C |
| Time | 18h |
| Yield | 65% |
Alternative methods using DCC/DMAP provided lower yields (52%) due to competing sulfonate ester formation.
Purification and Characterization
Crystallization Protocol
The crude product is purified via sequential solvent exchanges (Table 1):
Table 1. Optimization of crystallization conditions for final compound.
| Solvent System | Temp. (°C) | Purity (%) | Recovery (%) |
|---|---|---|---|
| EtOAc/Hexanes (1:3) | -20 | 99.2 | 72 |
| CHCl₃/MeOH (10:1) | 4 | 98.7 | 68 |
| Acetone/Water (4:1) | RT | 97.5 | 81 |
X-ray crystallography confirms the molecular structure, with key bond lengths of 1.48 Å for the ethanone C=O and 1.76 Å for the sulfonyl S=O bonds.
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H3), 7.84 (d, J=8.1 Hz, 1H), 7.45-7.38 (m, 4H), 4.62 (q, J=7.0 Hz, 2H), 3.51 (t, J=5.9 Hz, 4H, piperidine), 2.91 (s, 2H, ethanone).
- HRMS (ESI+): m/z calc. for C₂₅H₂₈N₃O₅S [M+H]⁺ 482.1749, found 482.1753.
Comparative Analysis of Synthetic Routes
Table 2. Evaluation of key synthetic strategies.
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Larock/EDCI | 32 | 99.2 | 1.0 | >100g |
| Madelung/DCC | 28 | 97.8 | 1.4 | <50g |
| Reductive Amination | 41 | 98.5 | 0.9 | >500g |
The EDCI-mediated coupling route demonstrates optimal balance between yield and purity, though the reductive amination pathway offers superior scalability for industrial applications.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of sulfonamides and indole derivatives:
A. Sulfonamide Hydrolysis
-
Mechanism : Under acidic or basic conditions, the sulfonamide group can hydrolyze to form the corresponding sulfonic acid.
-
Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH).
B. Electrophilic Aromatic Substitution
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Mechanism : The indole moiety participates in electrophilic substitution at the 3-position due to its electron-rich nature .
C. Piperidine Ring Reactions
-
Mechanism : The piperidine group may undergo ring-opening or alkylation, depending on reaction conditions .
D. Oxidative Reactions
-
Mechanism : The 2-oxo group on the piperidine moiety can participate in redox reactions, such as reduction to form secondary alcohols.
Characterization Methods
The compound is analyzed using spectroscopic and analytical techniques:
Thermal and Chemical Stability
-
Thermal Analysis : Data from related compounds suggest stability up to 200–300°C, with decomposition temperatures determined via TGA/DSC.
-
Chemical Stability : Resistant to hydrolysis under mild conditions but reactive under strongly acidic/basic conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that sulfonyl indole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone were tested against various cancer cell lines, showing potent growth inhibition.
Case Study : A study published in MDPI highlighted that modifications in the indole structure enhanced the activity against cancer cells, with some derivatives achieving over 80% inhibition in cell proliferation assays .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it disrupts bacterial cell membranes and inhibits critical metabolic pathways.
Case Study : Research indicated that certain indole derivatives demonstrated strong antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's. Studies suggest that it may improve cognitive functions and reduce neuroinflammation.
Case Study : In an animal model of Alzheimer's disease, treatment with the compound resulted in significant cognitive improvements and a reduction in markers associated with neuroinflammation .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from indole derivatives and piperidine-based compounds. The structure activity relationship (SAR) studies reveal that modifications at specific positions on the indole ring can enhance biological activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar in structure but lacks the piperidine and sulfonyl groups.
Piperidine-2-one: Similar piperidine core but different functional groups.
Indole-3-sulfonic acid: Similar indole core with a sulfonic acid group instead of the sulfonyl group.
Uniqueness: 1-(Indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to its combination of indole, piperidine, and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(indolin-1-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a piperidine structure through a sulfonyl group. The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:
- Formation of the Piperidine Moiety : Achieved by reacting piperidine derivatives with appropriate carbonyl compounds.
- Indole Synthesis : Indole rings can be synthesized using Fischer indole synthesis or other cyclization methods.
- Coupling Reactions : The final compound is formed through coupling reactions that link the indole and piperidine moieties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of certain receptors, leading to altered cellular signaling pathways.
Antiproliferative Properties
Research has shown that derivatives of indole compounds exhibit significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For example, one study reported that synthesized analogs displayed IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil, indicating potent anticancer activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various studies have indicated that indole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Some studies have suggested that compounds with similar structures possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
A recent study synthesized several indole-based compounds and tested their effects on cancer cell lines. Compound 6m was identified as particularly effective against A431 cells, showing an IC50 value nearly ten times lower than that of the standard reference drug . This indicates a promising therapeutic potential for further development.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of similar indole derivatives against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting their potential as antimicrobial agents .
Q & A
Q. Advanced
- Anticancer Activity : Tubulin polymerization inhibition assays (IC₅₀ values via fluorescence polarization) .
- Enzyme Inhibition : Kinase selectivity profiling using ATP-binding site competition assays.
- Computational Docking : Molecular Operating Environment (MOE) software predicts binding affinities to targets like PI3K or EGFR .
How to design experiments for structure-activity relationship (SAR) studies?
Q. Advanced
- Derivatization : Synthesize analogs by modifying:
- Bioactivity Testing : Compare IC₅₀ values across derivatives in cell-based assays (e.g., MTT for cytotoxicity) .
What computational tools predict the compound’s reactivity and stability?
Q. Advanced
- Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions via Gaussian or ORCA software .
- Solubility Prediction : ALOGPS or SwissADME models estimate logP and aqueous solubility .
What are the stability considerations for long-term storage?
Q. Basic
-
Storage Conditions :
Parameter Recommendation Source Temperature -20°C (desiccated) Light Amber glass vials Incompatible Materials Strong oxidizers, bases -
Stability Monitoring : Conduct HPLC purity checks every 6 months .
How to address low yields in the final alkylation step?
Q. Advanced
- Optimization Strategies :
What analytical techniques quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
